

Disperse Red 60: A Comprehensive Technical Guide to its Physical and Chemical Hazards

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Compound of Interest

Compound Name: Disperse Red 60

Cat. No.: B3428950

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Disperse Red 60**, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing polyester and other synthetic fibers. This in-depth technical guide provides a comprehensive overview of the physical and chemical hazards associated with **Disperse Red 60**, intended to inform researchers, scientists, and drug development professionals. The following sections detail its hazardous properties, supported by quantitative data, experimental protocols, and mechanistic insights.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Disperse Red 60** is presented in the table below. This data is essential for understanding its behavior under various experimental and environmental conditions.

Property	Value	Reference
Chemical Formula	C ₂₀ H ₁₃ NO ₄	--INVALID-LINK--
Molar Mass	331.32 g/mol	--INVALID-LINK--
Appearance	Fine deep-red powder with white specks	--INVALID-LINK--
Melting Point	> 572 °F (> 300 °C) (decomposes)	--INVALID-LINK--
Solubility	< 1 mg/mL at 68 °F (20 °C)	--INVALID-LINK--
Density	1.438 g/cm ³	--INVALID-LINK--
log Pow (Octanol/Water Partition Coefficient)	ca. 1.766	--INVALID-LINK--

Chemical Hazards and Reactivity

Disperse Red 60 is classified as a skin sensitizer.[1][2] It is an amine compound and, as such, can exhibit basic properties, reacting exothermically with acids to form salts and water.[1] Incompatible materials include isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] Flammable gaseous hydrogen may be generated when amines are combined with strong reducing agents like hydrides.[1]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Toxicological Hazards

The toxicological profile of **Disperse Red 60** is summarized in the tables below, covering acute oral toxicity and aquatic toxicity.

Acute Oral Toxicity

Test Organism	Endpoint	Value	Reference
Rat (male/female)	LD50	ca. 7000 mg/kg bw	[1]

Aquatic Toxicity

Test Organism	Endpoint	Value	Exposure Time	Reference
Oncorhynchus mykiss (Rainbow Trout)	LC50	ca. 485 mg/L	96 h	[1] [2]
Daphnia magna (Water Flea)	EC50	> 100 mg/L	48 h	[1] [2]
Desmodesmus subspicatus (Green Algae)	EC50	ca. 19 mg/L	72 h	[1]
Activated Sludge	IC50	> 1000 mg/L	3 h	[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a protocol similar to the now-repealed OECD Guideline 401. Although this specific guideline has been replaced by alternative methods that use fewer animals (OECD 420, 423, and 425), its principles are foundational.

- **Test Animals:** Healthy, young adult rodents (commonly rats), are used.[\[4\]](#) Animals are acclimatized to laboratory conditions before the study.[\[4\]](#)
- **Housing and Feeding:** Animals are housed in individual cages. Food is withheld overnight before administration of the test substance.[\[4\]](#)
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[\[4\]](#) The substance is typically dissolved or suspended in a suitable vehicle.

- Dose Levels: Graded doses are administered to different groups of animals, with one dose per group.[4]
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[4]
- Pathology: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]
- Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Skin Sensitization Testing (Based on OECD Guideline 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is a widely used method to assess the potential of a substance to cause skin sensitization.[3][5]

- Test Animals: Young, healthy albino guinea pigs are used.[3]
- Induction Phase:
 - Intradermal Injections: On day 0, three pairs of intradermal injections are made in the shoulder region of the test animals. These include the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.[6]
 - Topical Application: On day 7, the test substance is applied topically to the injection site under an occlusive patch for 48 hours.[6]
- Challenge Phase: On day 21, the test substance is applied topically to a fresh, untreated area of the flank of both test and control animals under an occlusive patch for 24 hours.[6]
- Observation and Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The skin reactions are scored according to a standardized grading scale.[6]

- **Data Analysis:** The incidence and severity of skin reactions in the test group are compared to the control group to determine if the substance is a skin sensitizer. A substance is generally considered a sensitizer if at least 30% of the animals show a positive response.^[7]

Aquatic Toxicity Testing: Acute Immobilisation Test with *Daphnia magna* (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate *Daphnia magna*.

- **Test Organism:** Young daphnids (<24 hours old) are used for the test.
- **Test Conditions:** The test is conducted in a defined aqueous medium under controlled temperature (20 ± 2 °C) and light conditions.
- **Dose Levels:** Daphnids are exposed to a range of concentrations of the test substance in the test medium. A control group is exposed to the medium without the test substance.
- **Exposure Duration:** The exposure period is typically 48 hours.
- **Observation:** The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
- **Data Analysis:** The EC50 (the concentration of the test substance that causes immobilization in 50% of the daphnids) is calculated at 24 and 48 hours.

Aquatic Toxicity Testing: Fish, Acute Toxicity Test (Based on OECD Guideline 203)

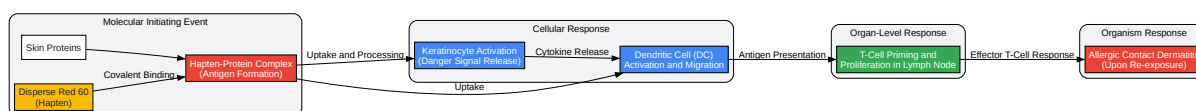
This test evaluates the acute lethal toxicity of a substance to fish.^{[8][9]}

- **Test Organism:** A recommended fish species, such as the Rainbow Trout (*Oncorhynchus mykiss*), is used.^{[8][9]}
- **Test Conditions:** The test is conducted in a controlled environment with respect to water quality (pH, hardness, dissolved oxygen) and temperature.

- Dose Levels: Fish are exposed to a series of concentrations of the test substance in water. A control group is maintained in water without the test substance.[8]
- Exposure Duration: The exposure period is 96 hours.[8][9]
- Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[8][9]
- Data Analysis: The LC50 (the concentration of the test substance that is lethal to 50% of the fish) is determined for each observation time.[8]

Signaling Pathway for Skin Sensitization

The primary toxicological concern for **Disperse Red 60** is its potential to cause skin sensitization. The underlying mechanism is believed to follow the Adverse Outcome Pathway (AOP) for skin sensitization, which is initiated by the covalent binding of the chemical (or its metabolite) to skin proteins.

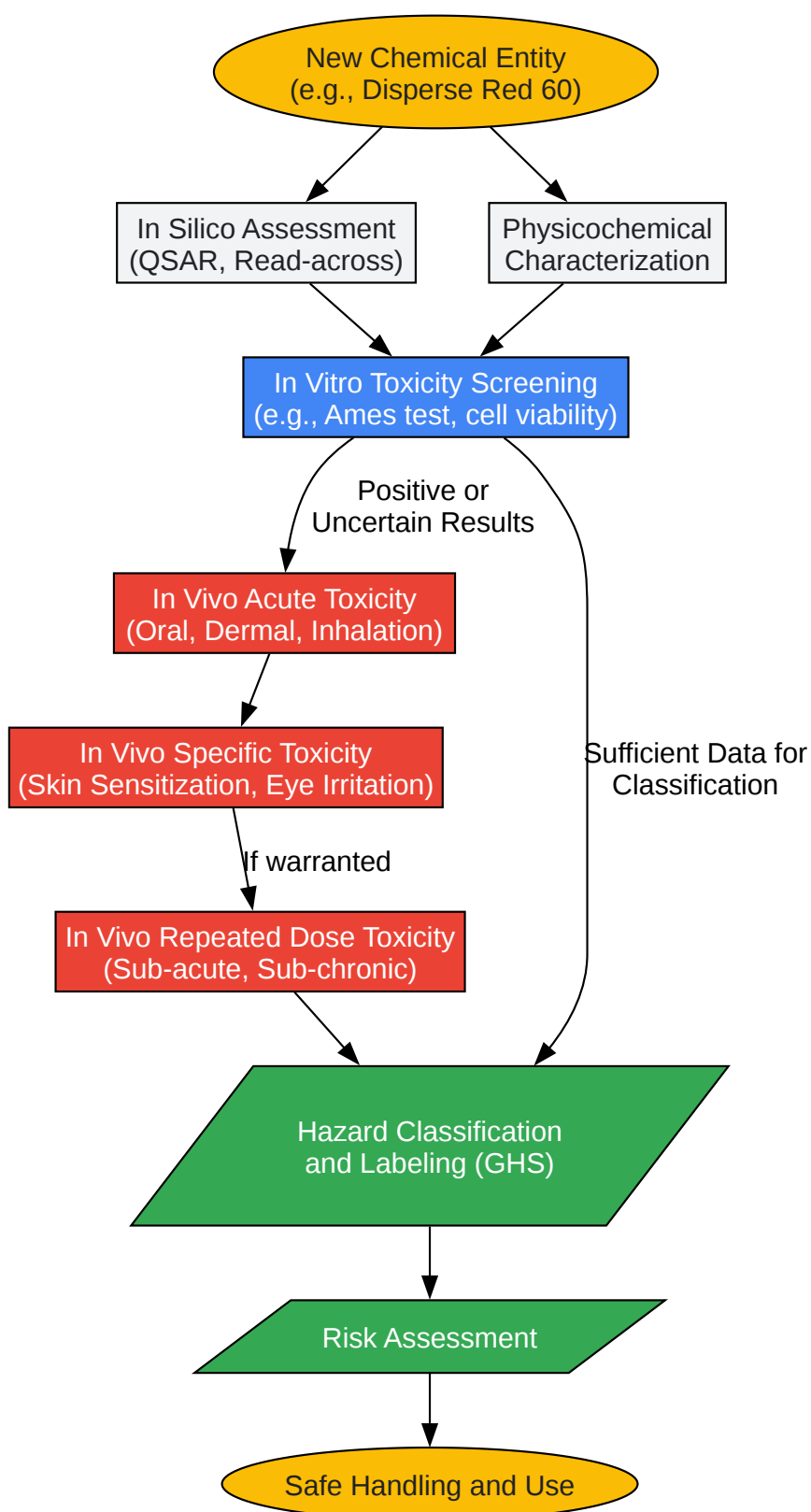


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Caption: Adverse Outcome Pathway for Skin Sensitization by **Disperse Red 60**.

Experimental Workflow for Hazard Identification

The logical flow for identifying and characterizing the hazards of a chemical like **Disperse Red 60** involves a tiered approach, starting with in silico and in vitro methods and progressing to in vivo studies if necessary.



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Caption: A typical workflow for chemical hazard identification and assessment.

Conclusion

Disperse Red 60 presents a primary hazard of skin sensitization, with a low order of acute oral toxicity. Its aquatic toxicity varies among different species, with algae being the most sensitive. The provided data and experimental protocols offer a robust framework for the safe handling and risk assessment of this compound. Further research into the specific metabolic pathways and toxicokinetics of **Disperse Red 60** would provide a more complete understanding of its hazard profile. Researchers and professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and mitigate the risk of allergic contact dermatitis.

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